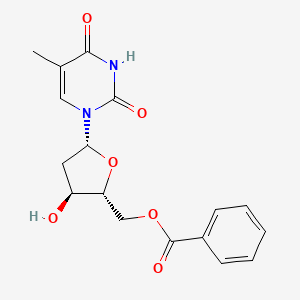

5'-O-Benzoylthymidine

Description

Contextualization within Nucleoside and Oligonucleotide Chemistry as a Key Intermediate

In the intricate landscape of nucleoside and oligonucleotide chemistry, the synthesis of modified nucleosides and the assembly of custom DNA and RNA sequences are paramount for both research and therapeutic development. 5'-O-Benzoylthymidine emerges as a pivotal intermediate in these processes, primarily due to the protective nature of the 5'-benzoyl group. This protection allows for precise chemical manipulation of other parts of the thymidine (B127349) molecule, such as the 3'-hydroxyl group or the thymine (B56734) base itself.

The selective protection of the 5'-hydroxyl group is a common strategy in nucleoside chemistry. For instance, the reaction of thymidine with benzoic acid, diethyl azodicarboxylate, and triphenylphosphine (B44618) in dioxane can yield this compound. oup.com This selective acylation is crucial for subsequent reactions. Once the 5'-position is protected, the 3'-hydroxyl group becomes the primary site for further modifications.

One of the most significant applications of this compound is in the preparation of phosphoramidite (B1245037) building blocks, which are essential for the automated solid-phase synthesis of oligonucleotides. In a typical procedure, this compound is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI), to produce the corresponding 3'-phosphoramidite. tcichemicals.com This phosphoramidite can then be used to sequentially add thymidine units to a growing oligonucleotide chain.

The benzoyl group's utility extends to the synthesis of fully protected phosphoramidite units, where the thymine base is also protected, for example, with another benzoyl group at the N3-position. nih.govmdpi.com This full protection strategy can prevent side reactions during oligonucleotide synthesis.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₇H₁₈N₂O₆ |

| Molecular Weight | 346.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 153-154 °C |

Significance as a Precursor for Modified Nucleoside and Oligonucleotide Synthesis

The true significance of this compound lies in its role as a precursor for a diverse array of modified nucleosides and oligonucleotides with significant biological and therapeutic potential. These modifications can enhance the properties of oligonucleotides for applications such as antisense therapy, where synthetic DNA or RNA strands are used to inhibit gene expression.

A notable example is the synthesis of 3'-modified nucleosides, which can act as chain terminators in DNA synthesis. Starting from this compound, the 3'-hydroxyl group can be chemically altered. For instance, treatment of this compound with acetic anhydride, acetic acid, and dimethyl sulfoxide (B87167) can lead to the formation of 5'-O-benzoyl-3'-O-methylthiomethylthymidine. rsc.org This intermediate can be further converted into other 3'-O-modified thymidines that, once incorporated into a growing DNA chain, can halt further elongation, a mechanism crucial for certain antiviral and anticancer drugs. rsc.org

Furthermore, this compound is a key starting material in the synthesis of the renowned antiviral drug, 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine. cymitquimica.comiarc.fr Although various synthetic routes to AZT exist, many rely on the initial protection of the 5'-hydroxyl group of thymidine, for which benzoylation is a common method. The resulting 3'-azido-5'-O-benzoyl-3'-deoxythymidine is a direct precursor to AZT. cymitquimica.com AZT works by inhibiting the reverse transcriptase enzyme of retroviruses like HIV. nih.govnih.gov

The versatility of this compound is also demonstrated in its use for creating oligonucleotides with specific labels or functionalities. The protected 5'-end allows for the introduction of modifications at other positions, which can then be used to attach fluorescent dyes, biotin (B1667282) tags, or other molecules for diagnostic or research purposes. For example, it serves as a precursor in the synthesis of oligonucleotides containing 5'-amino-5'-deoxy-5'-hydroxymethylthymidine residues, which exhibit enhanced nuclease resistance and binding selectivity.

The following table presents examples of modified nucleosides synthesized using this compound as a precursor.

| Precursor | Reagents/Conditions | Product | Significance |

| This compound | 1. Acetic anhydride, acetic acid, DMSO2. Further conversion | 3'-O-(ω-aminoalkoxymethyl)thymidines | Terminators of DNA synthesis, enable 3'-labeling rsc.org |

| This compound | Multi-step synthesis involving azidation of the 3'-position | 3'-Azido-5'-O-benzoyl-3'-deoxythymidine | Precursor to the antiviral drug Zidovudine (AZT) cymitquimica.com |

| This compound | Reaction with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite and DCI | This compound 3'-phosphoramidite | Key building block for oligonucleotide synthesis tcichemicals.com |

Structure

3D Structure

Properties

CAS No. |

35898-29-4 |

|---|---|

Molecular Formula |

C17H18N2O6 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C17H18N2O6/c1-10-8-19(17(23)18-15(10)21)14-7-12(20)13(25-14)9-24-16(22)11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,23)/t12-,13+,14+/m0/s1 |

InChI Key |

NOEPYUJTOCSCJP-BFHYXJOUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 O Benzoylthymidine

Established Synthetic Pathways for 5'-O-Benzoylthymidine

The selective benzoylation at the 5'-position of thymidine (B127349) has been the subject of considerable research, leading to the development of reliable synthetic routes. These pathways are designed to achieve high yields and purity of the desired product, this compound.

One of the most prominent methods for the selective acylation of the 5'-hydroxyl group of thymidine is the Mitsunobu reaction. oup.comoup.com This reaction involves the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP) to activate the hydroxyl group for nucleophilic attack by a carboxylate, in this case, benzoate. oup.comoup.com When thymidine is treated with benzoic acid, DEAD, and TPP in a suitable solvent like dioxane, this compound is formed in good yields. oup.com A notable advantage of this method is its high selectivity for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. oup.comoup.com Research has shown that while the reaction in dioxane can produce trace amounts of the 3',5'-di-O-acylated byproduct, the use of hexamethylphosphoric triamide (HMPA) as the solvent can lead to the exclusive formation of the 5'-O-aroylthymidines. oup.comoup.com

Another effective approach for the synthesis of this compound is through phase transfer catalysis (PTC). tandfonline.com This methodology allows for the selective and rapid O-acylation of the hydroxyl groups of nucleosides under mild conditions. tandfonline.com In this method, the reaction is carried out in a biphasic system, typically an organic solvent and an aqueous alkaline solution, with a phase transfer catalyst such as a quaternary ammonium (B1175870) salt. tandfonline.com The choice of the alkali and reaction conditions can be tuned to achieve selective benzoylation. tandfonline.com For instance, the use of 1 M NaOH as the aqueous phase has been shown to dramatically accelerate the 3'-O-acylation of a related uridine (B1682114) derivative, suggesting that careful selection of the base is crucial for controlling the regioselectivity of the acylation. tandfonline.com

Furthermore, enzymatic or chemoenzymatic methods have been explored for the regioselective acylation of nucleosides. acs.org While specific details on the enzymatic synthesis of this compound are part of broader studies on nucleoside modifications, these approaches offer the potential for high selectivity under mild reaction conditions. acs.org

The synthesis can also be approached by first preparing a fully protected thymidine derivative, such as 3',5'-di-O-benzoylthymidine, followed by selective deprotection at the 3'-position. However, the direct selective acylation methods are generally more efficient for obtaining this compound. orgsyn.orgorgsyn.org The formation of 3',5'-di-O-benzoylthymidine is often a competing reaction that needs to be minimized in the synthesis of the mono-substituted product. oup.com

Table 1: Synthesis of 5'-O-Aroylthymidines via Mitsunobu Reaction oup.com

| R in R-C6H4-COOH | Yield (%) | Melting Point (°C) | Rf Value |

| NO2 | 84.6 | 182 | 0.89 |

| CN | 79.5 | 168-170 | 0.82 |

| H (Benzoic Acid) | 74.0 | 171-172 | 0.84 |

| OCH3 | 65.5 | 176-177 | 0.85 |

| CH3 | 65.0 | 202 | 0.87 |

The yields were calculated by paper chromatography. oup.com Solvent system for Rf value: n-butanol-0.1N HCl=5:1. The Rf value of thymidine was 0.57. oup.com

Chemical Transformations and Derivatization Strategies for 5 O Benzoylthymidine

Synthesis of 3'-O-Protected Derivatives of 5'-O-Benzoylthymidine

The selective protection of the 3'-hydroxyl group of this compound is a fundamental step in the synthesis of modified nucleosides for oligonucleotide synthesis and other applications. Various protecting groups can be introduced at this position, each with its own unique characteristics and cleavage conditions, allowing for orthogonal protection strategies.

Formation of 3'-O-Methoxymethyl Derivatives

The synthesis of 3'-O-methoxymethyl derivatives of this compound has been explored as a pathway to creating modified nucleosides. While direct methoxymethylation strategies on this compound are not extensively detailed in the provided search results, analogous reactions on similar nucleoside structures provide insight into potential synthetic routes. The introduction of the methoxymethyl (MOM) group at the 3'-position is a common strategy to protect the hydroxyl group during subsequent chemical modifications.

Preparation of 3'-O-Methylthiomethyl Derivatives

The preparation of 5'-O-benzoyl-3'-O-methylthiomethylthymidine is a key step in the synthesis of further derivatized nucleosides. rsc.orgrsc.org This compound is synthesized by treating this compound with a mixture of dimethyl sulfoxide (B87167) (DMSO), acetic acid, and acetic anhydride. scispace.com This reaction yields the 3′-O-methylthiomethyl derivative, which can then be used in subsequent transformations. scispace.com For instance, it can be converted into a 3′-O-azidomethyl derivative by reaction with molecular bromine followed by lithium azide. scispace.com The methylthiomethyl (MTM) group serves as a versatile protecting group and a precursor for other functionalities.

Table 1: Synthesis of 5'-O-Benzoyl-3'-O-(methylthiomethyl)thymidine

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | DMSO, Acetic Acid, Acetic Anhydride | 5'-O-Benzoyl-3'-O-(methylthiomethyl)thymidine | 80% | scispace.com |

Synthesis of 3'-O-(ω-Aminoalkoxymethyl)thymidine Derivatives

A significant application of 3'-O-protected this compound is the synthesis of 3'-O-(ω-aminoalkoxymethyl)thymidine derivatives. These compounds are valuable as terminators of DNA synthesis and for the introduction of labels. The synthesis begins with 5'-O-benzoyl-3'-O-methylthiomethylthymidine, which is converted to a 3'O-bromomethyl intermediate. rsc.org This intermediate is then reacted with an amino alcohol to introduce the ω-aminoalkoxymethyl side chain. rsc.org This method has been used to synthesize derivatives with hydrocarbon chains of varying lengths, such as those with 6, 8, or 10 methylene (B1212753) groups. rsc.org

Preparation of 3'-O-(2-Cyanoethyl N,N-Diisopropylphosphoramidite) from this compound

The synthesis of 3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) derivatives of thymidine (B127349) is fundamental for their use as building blocks in automated solid-phase oligonucleotide synthesis. While the direct conversion from this compound is not explicitly detailed, the general strategy involves the protection of the 5'-hydroxyl group, often with a dimethoxytrityl (DMTr) group, followed by phosphitylation of the 3'-hydroxyl group. For instance, N3-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine is treated with bis(diisopropylamino)(2-cyanoethoxy)phosphine in the presence of a weak acid, such as 1H-tetrazole, to yield the desired phosphoramidite (B1245037). mdpi.com This phosphoramidite is then ready for incorporation into synthetic oligonucleotides. mdpi.comumich.edunih.gov

Generation of 5'-Triphosphates from this compound-Derived Intermediates

This compound-derived intermediates are crucial for the synthesis of nucleoside 5'-triphosphates, which are the building blocks for DNA and RNA synthesis and can be modified for various biochemical assays. The synthesis of 3′-O-(ω-aminoalkoxymethyl)thymidine 5′-triphosphates demonstrates this application. rsc.org After the synthesis of the 3'-O-(ω-aminoalkoxymethyl)thymidine derivatives, the 5'-benzoyl group is removed, and the resulting nucleoside is phosphorylated at the 5'-position to yield the triphosphate. rsc.org These modified triphosphates can act as terminators of DNA synthesis, a property useful in DNA sequencing and other molecular biology techniques. rsc.org

Applications of 5 O Benzoylthymidine Derivatives in Advanced Nucleic Acid Research

Role as a Key Intermediate in Oligonucleotide Synthesis

The synthesis of oligonucleotides, short single or double-stranded DNA or RNA molecules, is a cornerstone of modern molecular biology and biotechnology. 5'-O-Benzoylthymidine and its derivatives are crucial intermediates in the chemical synthesis of these vital research tools.

Integration into Solid-Phase Phosphoramidite (B1245037) Chemistry

Solid-phase phosphoramidite chemistry is the gold standard for the automated synthesis of oligonucleotides. twistbioscience.comatdbio.com This method involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain attached to a solid support. twistbioscience.combiotage.com this compound can be converted into a thymidine (B127349) phosphoramidite building block. mdpi.com The benzoyl group at the 5' position serves as a temporary protecting group for the hydroxyl function, preventing unwanted side reactions during the synthesis cycle. twistbioscience.com

The synthesis cycle consists of four main steps:

Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with an acid. atdbio.com

Coupling: The next phosphoramidite in the sequence, activated by a catalyst like tetrazole, is coupled to the deprotected 5'-hydroxyl group. atdbio.combiotage.com

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutations in the final oligonucleotide. atdbio.combiotage.com

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester. biotage.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of protected nucleosides like this compound is fundamental to the efficiency and accuracy of this process. twistbioscience.commdpi.com

Strategies for Site-Specific Modification of Oligonucleotides

The ability to introduce specific modifications into oligonucleotides at defined positions is critical for a variety of applications, including the study of DNA-protein interactions, the development of antisense therapies, and the construction of nucleic acid-based nanostructures. This compound serves as a precursor for creating these site-specifically modified oligonucleotides. scispace.comnih.gov

One common strategy involves the post-synthetic modification of an oligonucleotide containing a reactive group. nih.gov For instance, an amino-linker can be introduced during synthesis using a modified phosphoramidite derived from a precursor like this compound. nih.gov This amino group can then be selectively reacted with a variety of molecules, such as fluorescent dyes or biotin (B1667282), to label the oligonucleotide at a specific site. nih.govcellmosaic.com Another approach is to synthesize a phosphoramidite that already contains the desired modification, which is then incorporated directly into the oligonucleotide during solid-phase synthesis. nih.gov

Development of DNA Synthesis Terminators and Probes

Beyond its role in building standard oligonucleotides, this compound derivatives are instrumental in creating specialized nucleic acid tools like DNA synthesis terminators and probes, which are essential for DNA sequencing and diagnostics.

Synthesis of 3'-O-Blocked Nucleoside Triphosphates for Chain Termination

DNA polymerases extend a DNA strand by adding nucleotides to the free 3'-hydroxyl group of the growing chain. If a nucleotide lacks this 3'-hydroxyl group, or if it is chemically blocked, the polymerase cannot add the next nucleotide, and DNA synthesis is terminated. This principle is the basis of Sanger sequencing and modern "sequencing-by-synthesis" technologies. biosyn.com

This compound can be used as a starting material to synthesize 3'-O-blocked nucleoside triphosphates. nih.govnih.gov By modifying the 3'-hydroxyl group of the ribose sugar in this compound and then converting the resulting nucleoside into its triphosphate form, researchers can create effective chain terminators. biosyn.comnih.gov These terminators can be reversible, meaning the blocking group can be chemically removed to allow the resumption of DNA synthesis, a key feature in many next-generation sequencing platforms. biosyn.comnih.gov

Table 1: Examples of 3'-O-Blocking Groups for Reversible Termination

| Blocking Group | Cleavage Condition | Reference |

|---|---|---|

| 3'-ONH2 | Mild nitrite (B80452) chemistry | nih.gov |

| Azidomethyl | Tris(2-carboxyethyl)phosphine (TCEP) |

Labeling Strategies for Oligonucleotides and Nucleoside Analogues (e.g., Fluorescent Probes, Biotin)

The attachment of labels, such as fluorescent dyes or biotin, to oligonucleotides and nucleoside analogues is crucial for their use as probes in a wide range of biological assays. medchemexpress.commedchemexpress.eumedchemexpress.eu this compound derivatives can be functionalized to facilitate the attachment of these labels.

Fluorescent Probes: Fluorescently labeled oligonucleotides are widely used in techniques like fluorescence in situ hybridization (FISH), quantitative PCR (qPCR), and microarray analysis. nih.govmdpi.com A common strategy for creating fluorescent probes involves incorporating a nucleoside modified with a reactive linker arm during oligonucleotide synthesis. nih.gov This linker, which can be attached to the base or the sugar of a nucleoside derived from a 5'-O-benzoyl protected precursor, can then be conjugated to a fluorescent dye post-synthesis. nih.govnih.gov

Biotin Labeling: Biotin is a small molecule that binds with extremely high affinity to the protein streptavidin. thermofisher.com This strong and specific interaction is exploited in numerous applications, including affinity purification, immunoassays, and targeted drug delivery. thermofisher.comnih.gov Oligonucleotides can be biotinylated by incorporating a biotin-modified phosphoramidite during synthesis or by reacting a functionalized oligonucleotide with a biotinylating reagent. nih.gov this compound can be a precursor in the synthesis of the necessary modified phosphoramidites for introducing biotin at specific sites within an oligonucleotide. nih.gov

Table 2: Common Labeling Strategies for Oligonucleotides

| Label | Attachment Chemistry | Application | Reference(s) |

|---|---|---|---|

| Fluorescein | Iodoacetamide reaction with a phosphorothioate | 5' end-labeling for detection | nih.gov |

| Biotin | Phosphoramidite chemistry | Affinity purification | nih.gov |

Research into Nucleoside Metabolism and Enzymatic Interactions

Modified nucleosides derived from this compound are valuable tools for studying nucleoside metabolism and the interactions of nucleosides with enzymes. lookchem.comnih.gov By introducing modifications to the sugar or the base of the nucleoside, researchers can probe the substrate specificity of enzymes involved in nucleotide synthesis and degradation. baseclick.eumedchemexpress.com For example, 3',5'-Di-O-benzoylthymidine can serve as a substrate for enzymes involved in nucleoside metabolism, aiding in the study of these biochemical pathways. lookchem.com

Furthermore, understanding how enzymes interact with modified nucleosides is crucial for the development of antiviral and anticancer drugs. Many of these drugs are nucleoside analogs that interfere with viral or cellular DNA synthesis. nih.gov Studies using derivatives of this compound can provide insights into the mechanisms of action of these drugs and guide the design of new therapeutic agents with improved efficacy and selectivity. nih.gov

Study of Terminal Deoxynucleotidyl Transferase (TdT) Interactions with 3'-O-Blocked Nucleoside Triphosphates

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that can add deoxynucleotides to the 3'-hydroxyl end of a DNA strand without a template. This property makes it a highly attractive enzyme for the de novo synthesis of DNA oligonucleotides. However, for controlled, stepwise synthesis, the reaction must be stopped after the addition of a single nucleotide. This is achieved by using nucleoside triphosphates that have a removable blocking group at the 3'-hydroxyl position (3'-O-blocked NTPs).

Initial studies revealed that commercially available, wild-type TdT enzymes are either inefficient or completely unable to incorporate these 3'-O-modified nucleotide analogs. mdpi.com For instance, gel shift assays monitoring the incorporation kinetics of 3'-O-azidomethyl dATP and 3'-O-azidomethyl dCTP by a commercially available recombinant TdT showed no polynucleotide extension. mdpi.com This lack of activity is a significant hurdle, as the ability to add a single, specific nucleotide is the cornerstone of template-independent enzymatic DNA synthesis.

The challenge lies in the steric hindrance presented by the 3'-O-blocking group within the enzyme's active site. The catalytic mechanism of TdT, like other polymerases, involves precise positioning of the substrate nucleotide and the primer strand, which is disrupted by bulky modifications at the 3'-position. Research has explored various types of 3'-O-blocking groups, including allyl, azidomethyl, and phosphate moieties, to identify substrates that might be better tolerated by TdT. researchgate.net

The interaction between TdT and these modified substrates is also influenced by the reaction conditions, particularly the divalent cation cofactor used. While magnesium (Mg²⁺) is a common cofactor for polymerases, studies have shown that manganese (Mn²⁺) can sometimes enhance the incorporation of modified nucleotides by TdT. nih.gov However, even with optimized conditions, the efficiency of wild-type TdT with 3'-O-blocked nucleotides remains a significant limitation.

Engineering Modified TdT Enzymes for De Novo Oligonucleotide Synthesis

To overcome the limitations of wild-type TdT, significant research efforts have focused on protein engineering to develop modified TdT enzymes with enhanced capabilities for incorporating 3'-O-blocked nucleoside triphosphates. mdpi.comharvard.edu The goal of this engineering is to expand the enzyme's substrate specificity and improve its catalytic efficiency with these modified nucleotides, thereby enabling a practical and efficient method for enzymatic de novo oligonucleotide synthesis.

Various modifications to the TdT enzyme have been explored to expand its functionality. These modifications often target the amino acid residues within or near the enzyme's active site to create more space to accommodate the 3'-O-blocking groups. By altering the architecture of the catalytic pocket, these engineered TdT variants can more readily accept and incorporate the modified nucleotides. mdpi.com

The development of these modified TdT enzymes is a key enabler for a stepwise, enzyme-mediated method of synthesizing polynucleotides of a predetermined sequence on a solid support. The process involves the incorporation of a 3'-O-blocked dNTP analog by the modified TdT, followed by the chemical cleavage of the blocking group to allow for the next nucleotide addition. harvard.edu This cycle of incorporation and deblocking allows for the controlled, sequential construction of a custom oligonucleotide.

The success of these engineering efforts has led to the development of proprietary, modified TdT enzymes that are capable of incorporating various 3'-O-blocked dNTP analogs, which are unsuitable substrates for commercially available, wild-type TdT proteins. mdpi.com These advancements are paving the way for aqueous-based, enzymatic DNA synthesis platforms that offer a more sustainable and potentially more efficient alternative to traditional chemical synthesis methods.

| Research Area | Key Findings | Citations |

| TdT and 3'-O-Blocked NTPs | Wild-type TdT is inefficient at incorporating 3'-O-blocked nucleoside triphosphates. | mdpi.com |

| TdT and 3'-O-Blocked NTPs | The 3'-O-blocking group presents steric hindrance in the TdT active site. | mdpi.com |

| Engineered TdT | Modified TdT enzymes have been developed to efficiently incorporate 3'-O-blocked nucleotides. | mdpi.comharvard.edu |

| Engineered TdT | Engineering focuses on modifying the active site to accommodate the blocking groups. | mdpi.com |

| Enzymatic Synthesis Cycle | The process involves incorporation by modified TdT followed by cleavage of the blocking group. | harvard.edu |

Computational Studies on 5 O Benzoylthymidine Derived Species and Enzyme Interactions

Molecular Modeling of Enzyme Active Sites for Nucleotide Utilization

Molecular modeling is a powerful computational tool used to represent and simulate the three-dimensional structures of molecules and their interactions. nih.gov In the context of 5'-O-Benzoylthymidine, molecular modeling allows researchers to visualize and analyze how this modified nucleoside fits into the active site of target enzymes. These enzymes are often those involved in nucleotide metabolism, such as kinases, polymerases, or hydrolases.

One of the primary goals of molecular modeling in this area is to understand the conformational changes that occur in both the ligand (this compound) and the enzyme upon binding. For instance, studies have utilized molecular modeling to investigate the acylation of thymidine (B127349) derivatives catalyzed by enzymes like Candida antarctica lipase (B570770) B (CAL-B). wiley-vch.de The process involves creating a model of the enzyme's active site, often based on crystal structures from the Protein Data Bank (PDB), and then computationally inserting the modified nucleoside. nih.govwiley-vch.de

The modeling process typically involves several steps to ensure accuracy:

Relaxation of the Enzyme Structure: The initial crystal structure of the enzyme is relaxed to a lower energy state. wiley-vch.de

Protonation State Adjustment: The pH of the catalytic residues, such as histidine, is adjusted to reflect physiological conditions. wiley-vch.de

Geometry Optimization: The geometry of the enzyme-ligand complex is optimized in a stepwise manner, first allowing only the ligand to adjust, then the side chains of the active site residues, and finally the entire complex. wiley-vch.de

Through such detailed modeling, researchers can gain a deeper understanding of the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of this compound within an enzyme's active site. This knowledge is fundamental for predicting the substrate specificity and catalytic efficiency of enzymes with modified nucleotides. semanticscholar.org

Docking Analysis of Modified Deoxynucleoside Triphosphates

Docking analysis is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of this compound, docking is used to predict how its triphosphate form, a necessary precursor for incorporation into DNA by polymerases, interacts with the enzyme's active site.

The primary output of a docking simulation is a set of possible binding modes, ranked by a scoring function that estimates the binding affinity. biolifesas.org This scoring takes into account various factors, including electrostatic interactions, van der Waals forces, and desolvation penalties. The results of docking studies can provide critical information for:

Predicting Binding Affinity: Estimating how tightly the modified nucleotide will bind to the enzyme. biolifesas.org

Identifying Key Interactions: Highlighting the specific amino acid residues that form crucial contacts with the benzoyl group and the rest of the nucleotide. mdpi.com

Guiding Structural Optimization: Suggesting modifications to the ligand that could enhance binding or specificity. mdpi.com

For example, a docking study might reveal that the bulky benzoyl group of this compound triphosphate fits into a hydrophobic pocket within the enzyme's active site. The analysis would also detail the hydrogen bonding network between the triphosphate moiety and the surrounding amino acids. mdpi.com

Table 1: Illustrative Docking Analysis Results for a Hypothetical Enzyme

This table is a hypothetical representation to illustrate the type of data generated from docking studies and does not represent actual experimental results.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Thymidine Triphosphate | -7.5 | Lys72, Arg145, Gln150 | Hydrogen Bond, Electrostatic |

| This compound Triphosphate | -8.2 | Leu65, Val110, Phe180 | Hydrophobic |

| Lys72, Arg145 | Hydrogen Bond |

This illustrative data suggests that the benzoyl group contributes to a more favorable binding energy through hydrophobic interactions, a hypothesis that can be further tested experimentally.

Prediction of Electrostatic Interaction Changes upon Nucleotide Modification

The introduction of a benzoyl group to the 5' position of thymidine significantly alters the electrostatic properties of the molecule. Predicting how these changes affect the interaction with an enzyme's electrostatic field is crucial for understanding the functional consequences of the modification. nih.gov

Computational methods can be used to calculate the electrostatic potential surface of both the modified nucleotide and the enzyme's active site. This allows for a detailed analysis of how the electrostatic fields of the two molecules complement each other. A favorable electrostatic interaction is generally characterized by the alignment of positive potential on one molecule with negative potential on the other. nih.gov

The modification can lead to several changes in electrostatic interactions:

Altered Binding Orientation: The new distribution of charges on the nucleotide may favor a different binding pose within the active site.

Impact on Catalysis: The electrostatic environment of the active site is critical for stabilizing transition states during the enzymatic reaction. Altering this environment can significantly affect the catalytic rate. nih.gov

Recent advancements have highlighted the importance of considering the entire heterogeneous electric field of the protein active site, not just localized interactions. chemrxiv.org Machine learning models are being developed to predict enzyme function based on these complex electrostatic signatures. chemrxiv.org For this compound, such an analysis could predict how the benzoyl modification perturbs the native electrostatic landscape of the enzyme and, consequently, its catalytic activity. For example, studies on sequential enzyme reactions have shown that electrostatic potentials can confine intermediate substrates, thereby increasing reactive throughput. nih.gov

Advanced Analytical Methodologies for the Characterization and Study of 5 O Benzoylthymidine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 5'-O-Benzoylthymidine, offering detailed insights into its atomic composition and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed to confirm the identity and structure of the compound and its subsequent derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

In mechanistic studies, NMR is particularly valuable for tracking the course of a reaction. For instance, in the synthesis of modified nucleic acids, ³¹P NMR spectroscopy is employed to monitor the formation of phosphite (B83602) triesters from protected nucleosides like N³-Benzoyl-3'-O-benzoylthymidine. universiteitleiden.nl The chemical shift (δ) in the ³¹P NMR spectrum can distinguish the starting phosphoramidite (B1245037) reagent from the resulting phosphite triester product and any hydrolyzed byproducts, providing real-time insight into reaction kinetics and mechanism. universiteitleiden.nl

Table 1: Representative ¹H NMR Chemical Shifts for a Thymidine (B127349) Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.25 | d | 8.3 |

| Aromatic | 6.51 | d | 10.5 |

| Aromatic | 6.48 | s | - |

| CH₂ | 4.73 - 4.54 | m | - |

| CH₃ | 4.04 - 3.54 | s | - |

| CH | 3.74 - 3.56 | m | - |

| CH₃ | 1.20, 1.19 | s | - |

| Data adapted from a study on a modified thymidine derivative, illustrating typical regions for proton signals. universiteitleiden.nl |

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, confirming their identity and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide exact mass measurements, which helps in deducing the molecular formula. core.ac.uk

For larger molecules, such as the oligonucleotides synthesized using this compound as a building block, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a particularly suitable technique. It allows for the accurate mass determination of long nucleic acid chains.

Furthermore, tandem mass spectrometry (MS/MS) is crucial for sequencing synthetic oligonucleotides. nih.gov This technique involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This fragmentation pattern provides direct and accurate sequence information, which is vital for confirming the integrity of a synthesized oligonucleotide drug. nih.gov Different fragmentation methods, such as Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), are used to obtain comprehensive sequence coverage, even for modified oligonucleotides like those with phosphorothioate linkages. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Benzoylated Thymidine Derivative

| Compound | Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| 5'-O-benzoyl-3'-O-trityl-thymidine | [C₁₇H₁₈N₂O₆Na]⁺ | 369.1057 | 369.1056 |

| This table exemplifies the high accuracy of HRMS in confirming the elemental composition of a protected thymidine derivative. core.ac.uk |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for the separation, purification, and analysis of this compound and the products of reactions in which it is involved. These methods are critical for ensuring the purity of starting materials and for isolating the desired final products.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of this compound and its derivatives. It is widely used to monitor the progress of reactions, such as the coupling steps in oligonucleotide synthesis, and to assess the purity of the final product. universiteitleiden.nlresearchgate.net

In reaction monitoring, HPLC can separate the starting materials, intermediates, and final products, allowing for a quantitative assessment of reaction conversion and the formation of any byproducts. researchgate.net For instance, reversed-phase HPLC using a C18 column is commonly employed. researchgate.net A gradient elution system, typically with a mixture of acetonitrile and an aqueous buffer like triethylammonium acetate, allows for the efficient separation of compounds with varying polarities. researchgate.net

For purification, preparative HPLC can be used to isolate the desired compound from a complex reaction mixture with high purity. The choice of mobile phase and column is critical and is optimized based on the specific properties of the target molecule. jofamericanscience.org The validation of HPLC methods is also crucial to ensure their accuracy and precision, with parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being determined. jofamericanscience.orgekb.eg

Table 3: Example HPLC Method Parameters for Nucleoside Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Aqueous Buffer (e.g., 0.1 M Triethylammonium acetate) B: Acetonitrile |

| Elution | Gradient (e.g., 0% B to 60% B over 25 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., 254 nm) |

| These parameters represent a typical setup for the analytical separation of protected nucleosides and related compounds. researchgate.netjofamericanscience.org |

Q & A

Q. What safety and waste management protocols are critical when working with this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact with benzoylating agents .

- Waste segregation : Carbodiimide byproducts (e.g., DCU) require separate disposal due to toxicity.

- Ventilation : Use fume hoods to handle volatile solvents (e.g., DMF) or gases (e.g., HCl from benzoyl chloride reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.